REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[C:13]([C:15]1[C:20]([F:21])=[CH:19][CH:18]=[CH:17][N:16]=1)#[N:14].[I:22]I>C1COCC1.C(OCC)(=O)C>[F:21][C:20]1[C:15]([C:13]#[N:14])=[N:16][CH:17]=[CH:18][C:19]=1[I:22]
|
Name
|
|
Quantity
|
50.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
1600 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
137.6 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=CC=C1F
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for another 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to −78° C.
|
Type
|
WAIT
|
Details
|
After 25 minutes
|
Duration
|
25 min
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 40 minutes at −78° C
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
The reaction was removed from the cooling bath
|
Type
|
CUSTOM
|
Details
|
quenched with 400 mL sodium thiosulfate solution (10% aq.)
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with ether (400 mL)
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic layer were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a brown solid
|
Type
|
CUSTOM
|
Details
|
The solid was purified with silica column chromatography
|
Type
|
WASH
|
Details
|
eluted with 95:5 hexanes
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC=CC1I)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.6 g | |
YIELD: PERCENTYIELD | 31.5% | |
YIELD: CALCULATEDPERCENTYIELD | 31.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |